molecular formula C11H13FO2 B1441488 4-(3-Fluorophenyl)-2-methylbutanoic acid CAS No. 1354950-70-1

4-(3-Fluorophenyl)-2-methylbutanoic acid

Cat. No. B1441488
CAS RN: 1354950-70-1
M. Wt: 196.22 g/mol
InChI Key: ILSDTZATDNBILC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methylbutanoic acid, also known as 4-Fluoro-2-methylbutyric acid, is a synthetically produced organic compound belonging to the class of carboxylic acids. It has a variety of uses in the scientific research community, including as a reagent in synthesis, a ligand in metal coordination complexes, and a substrate in enzyme kinetics.

Scientific Research Applications

Agrochemical Development

The compound’s potential antibacterial and antifungal properties, as suggested by related research on fluorophenyl derivatives , could be explored for creating new agrochemicals. These could help in protecting crops from microbial pathogens, thus enhancing yield and food security.

properties

IUPAC Name

4-(3-fluorophenyl)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)5-6-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSDTZATDNBILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276765
Record name Benzenebutanoic acid, 3-fluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-2-methylbutanoic acid

CAS RN

1354950-70-1
Record name Benzenebutanoic acid, 3-fluoro-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, 3-fluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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